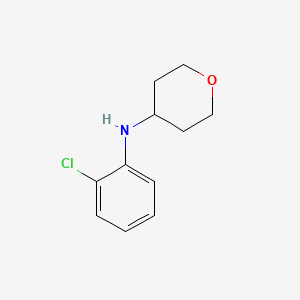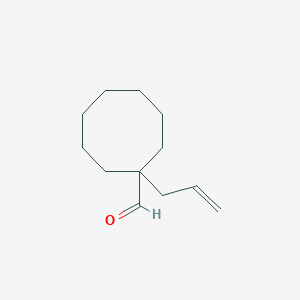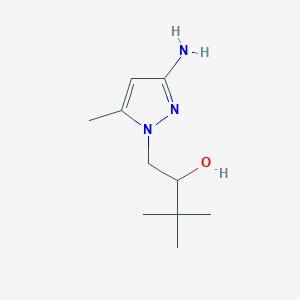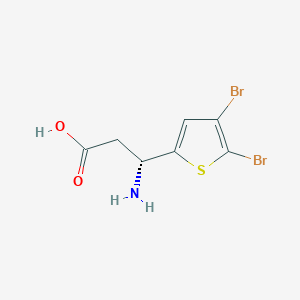
2-Amino-3-(2,2-difluorocyclopentyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Amino-3-(2,2-difluorocyclopentyl)propanamide involves several steps, typically starting with the preparation of the cyclopentyl ring followed by the introduction of fluorine atoms. The amino and amide groups are then added through a series of reactions involving common reagents such as amines and acyl chlorides. Industrial production methods may involve optimizing these steps to increase yield and purity .
Chemical Reactions Analysis
2-Amino-3-(2,2-difluorocyclopentyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Amino-3-(2,2-difluorocyclopentyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound’s stability and reactivity make it suitable for various industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,2-difluorocyclopentyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to more effective inhibition or activation of the target molecules. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Amino-3-(2,2-difluorocyclopentyl)propanamide can be compared with other similar compounds, such as:
2-Amino-3-(2,2-difluorocyclopentyl)propanoic acid: This compound has a similar structure but with a carboxylic acid group instead of an amide group.
2-Amino-3-(2,2-difluorocyclopentyl)propanol: This compound has a hydroxyl group instead of an amide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H14F2N2O |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-amino-3-(2,2-difluorocyclopentyl)propanamide |
InChI |
InChI=1S/C8H14F2N2O/c9-8(10)3-1-2-5(8)4-6(11)7(12)13/h5-6H,1-4,11H2,(H2,12,13) |
InChI Key |
UYTAKKVEZBIIBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(F)F)CC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13287053.png)

![Hexyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13287056.png)
![6-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13287060.png)

![3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanoic acid](/img/structure/B13287065.png)
![1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13287072.png)
![7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13287073.png)



